molecular formula C9H9NO2 B2736336 2-[4-(Hydroxymethyl)phenoxy]acetonitrile CAS No. 123226-38-0

2-[4-(Hydroxymethyl)phenoxy]acetonitrile

Cat. No.: B2736336
CAS No.: 123226-38-0
M. Wt: 163.176
InChI Key: SCFLEHVZZDTNNY-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)phenoxy]acetonitrile is an organic compound with the molecular formula C9H9NO2. It is characterized by the presence of a phenoxy group substituted with a hydroxymethyl group and an acetonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)phenoxy]acetonitrile typically involves the reaction of 4-(hydroxymethyl)phenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions and yield. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)phenoxy]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The nitrile group can be reduced to form an amine group.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-[4-(carboxymethyl)phenoxy]acetonitrile.

    Reduction: Formation of 2-[4-(hydroxymethyl)phenoxy]ethylamine.

    Substitution: Formation of various substituted phenoxyacetonitrile derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(Hydroxymethyl)phenoxy]acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)phenoxy]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxymethyl)phenoxy]acetonitrile
  • 2-[4-(Ethoxymethyl)phenoxy]acetonitrile
  • 2-[4-(Hydroxymethyl)phenoxy]propionitrile

Uniqueness

2-[4-(Hydroxymethyl)phenoxy]acetonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group, which confer distinct reactivity and properties. Compared to its analogs, it offers a balance of hydrophilicity and reactivity, making it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFLEHVZZDTNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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